molecular formula C17H13BrN4O B2981665 N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide CAS No. 2034474-87-6

N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide

Cat. No.: B2981665
CAS No.: 2034474-87-6
M. Wt: 369.222
InChI Key: KFMQAMJNNDMMDM-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide is a complex organic compound that features a bipyridine moiety linked to a bromonicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide typically involves the coupling of a bipyridine derivative with a bromonicotinamide precursor. One common method is the Suzuki coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction conditions often require elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the compound may interfere with cellular pathways by binding to nucleic acids or proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide is unique due to its combined bipyridine and bromonicotinamide structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications .

Properties

IUPAC Name

5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O/c18-15-8-14(9-20-11-15)17(23)22-10-13-2-1-5-21-16(13)12-3-6-19-7-4-12/h1-9,11H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMQAMJNNDMMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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